Cas no 1019101-48-4 ((2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide)

(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide is a synthetic organic compound featuring a conjugated enamide core linked to a 1,3,4-oxadiazole scaffold substituted with a dimethylpyrazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting enzyme inhibition or receptor modulation due to its rigid heterocyclic framework and π-conjugated system. The presence of both oxadiazole and pyrazole rings may enhance metabolic stability and binding affinity, while the (2E)-3-phenylprop-2-enamide group could contribute to intermolecular interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery or as a synthetic intermediate for further functionalization.
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide structure
1019101-48-4 structure
Product Name:(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
CAS No:1019101-48-4
MF:C16H15N5O2
MW:309.322602510452
CID:5914707
PubChem ID:25283144
Update Time:2025-11-03

(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
    • VU0631925-1
    • (E)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
    • 1019101-48-4
    • AKOS024492810
    • F5036-0024
    • N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
    • Inchi: 1S/C16H15N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19,22)/b9-8+
    • InChI Key: IHVXTZXELUKFSF-CMDGGOBGSA-N
    • SMILES: C(NC1=NN=C(C2C=C(C)N(C)N=2)O1)(=O)/C=C/C1=CC=CC=C1

Computed Properties

  • Exact Mass: 309.12257474g/mol
  • Monoisotopic Mass: 309.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 85.8Ų

(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5036-0024-2μmol
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5036-0024-5μmol
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5036-0024-10μmol
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5036-0024-20μmol
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5036-0024-1mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
1mg
$54.0 2023-09-10
Life Chemicals
F5036-0024-2mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
2mg
$59.0 2023-09-10
Life Chemicals
F5036-0024-3mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
3mg
$63.0 2023-09-10
Life Chemicals
F5036-0024-4mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
4mg
$66.0 2023-09-10
Life Chemicals
F5036-0024-5mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
5mg
$69.0 2023-09-10
Life Chemicals
F5036-0024-10mg
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
1019101-48-4
10mg
$79.0 2023-09-10

(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Related Literature

Additional information on (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide

Recent Advances in the Study of (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS: 1019101-48-4)

The compound (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS: 1019101-48-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxadiazole and pyrazole moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Studies have demonstrated its ability to selectively target specific kinases involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting JAK2/STAT3 signaling, a pathway implicated in various cancers and autoimmune diseases. The compound's IC50 values were found to be in the low micromolar range, suggesting promising therapeutic potential.

In addition to its kinase inhibitory properties, (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide has also been investigated for its anti-inflammatory and anti-proliferative effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, while also inhibiting the growth of several cancer cell lines, including MCF-7 and A549. These findings underscore its dual potential as both an anti-inflammatory and anti-cancer agent.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and oral bioavailability. Recent advancements in formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its therapeutic efficacy and reduce potential side effects. These developments are critical for advancing this compound from preclinical studies to clinical trials.

In conclusion, (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide represents a promising candidate for further development in the treatment of inflammatory diseases and cancer. Ongoing research is expected to provide deeper insights into its mechanism of action and therapeutic potential, paving the way for its eventual clinical application.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk